Methyl Desoxycholate-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18?,19-,20+,21?,22+,24+,25-/m1/s1/i11D2,13D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOOEGSSFNTNP-HDOOTMMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858030 | |
| Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52840-15-0 | |
| Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Principles of Stable Isotope Labeling in Chemical Biology and Metabolomics
Stable isotope labeling is a cornerstone technique in the study of metabolism and other biological processes. It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. numberanalytics.comcreative-proteomics.comcreative-proteomics.com Unlike their more common isotopic counterparts (e.g., ¹H, ¹²C, ¹⁴N), these stable isotopes possess additional neutrons, resulting in a greater mass. This mass difference is the key to their utility, as it allows them to be distinguished from their unlabeled analogues by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comdoi.org
In metabolomics, stable isotope labeling is employed to trace the metabolic fate of compounds within a biological system. numberanalytics.com By introducing a labeled substrate, such as ¹³C-labeled glucose, researchers can track the incorporation of the isotope into various downstream metabolites. This provides a dynamic view of metabolic pathways and fluxes, offering insights into cellular physiology and disease states. numberanalytics.com The principle relies on the fact that the labeled molecules are chemically identical to their natural counterparts and are therefore processed by enzymes in the same manner. numberanalytics.com
Stable isotope labeling is also fundamental to quantitative analysis, particularly in the form of isotope dilution mass spectrometry (IDMS). numberanalytics.com In this approach, a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard, is added to a sample prior to analysis. numberanalytics.commusechem.com The ratio of the naturally occurring analyte to the labeled internal standard is then measured by mass spectrometry. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, they experience the same effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ionization, fragmentation). scioninstruments.comscispace.com This co-behavior allows the internal standard to correct for sample loss and variations in instrument response, leading to highly accurate and precise quantification. musechem.comscioninstruments.comclearsynth.com
The Strategic Importance of Deuterated Bile Acid Derivatives: Methyl Desoxycholate D5
Bile acids are a class of steroid molecules synthesized from cholesterol in the liver. They play crucial roles in the digestion of fats and are increasingly recognized as important signaling molecules in various metabolic pathways. sigmaaldrich.cn The quantitative analysis of bile acids in biological fluids like plasma and feces is essential for research into liver diseases, gut microbiome interactions, and metabolic disorders. nih.govrestek.com However, the complexity of biological matrices can interfere with the analysis, a phenomenon known as the matrix effect, which can lead to inaccurate quantification. clearsynth.comwaters.com
This is where deuterated bile acid derivatives, such as Methyl Desoxycholate-d5, become strategically important. By replacing five hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased by five Daltons without significantly altering its chemical properties. calpaclab.com This makes it an ideal internal standard for the quantification of its unlabeled counterpart, Methyl Desoxycholate, and other related bile acids. scioninstruments.comclearsynth.com
The key advantages of using a deuterated internal standard like this compound include:
Correction for Matrix Effects : The internal standard co-elutes with the analyte during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction. clearsynth.comwaters.comresolvemass.ca
Compensation for Sample Preparation Variability : Any loss of analyte during extraction, cleanup, or derivatization steps will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate. musechem.comscioninstruments.com
Improved Accuracy and Precision : By accounting for variations in sample handling and instrument performance, deuterated standards significantly enhance the reliability and reproducibility of quantitative methods. musechem.comclearsynth.comtexilajournal.com
The use of a stable isotope-labeled standard is considered the gold standard in quantitative mass spectrometry for these reasons. scispace.comisotope.com this compound, specifically, is designed for use in research laboratories for these advanced analytical applications. calpaclab.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (3α,5β,12α)-3,12-Dihydroxy-cholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester | pharmaffiliates.comlgcstandards.com |
| CAS Number | 52840-15-0 | calpaclab.compharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₂₅H₃₇D₅O₄ | calpaclab.com |
| Molecular Weight | 411.63 g/mol | calpaclab.com |
| Unlabeled CAS No. | 3245-38-3 | lgcstandards.com |
Overview of Key Academic Research Domains Leveraging Methyl Desoxycholate D5
Advanced Synthetic Routes for Stereoselective Deuterium (B1214612) Incorporation
The introduction of deuterium atoms at specific, stable positions within the Methyl Desoxycholate molecule requires multi-step synthetic pathways that offer high control over stereochemistry and isotopic labeling.
Achieving site-specific deuteration with high efficiency is paramount. Several advanced protocols have been developed to control the incorporation of deuterium.
One established method is the base-catalyzed equilibration of a ketone precursor, such as a 12-oxo-bile acid, in the presence of a deuterium source like deuterium oxide (D₂O). researchgate.net This approach facilitates the exchange of protons adjacent to the carbonyl group for deuterium atoms. For more complex labeling patterns or for positions not amenable to simple exchange, other methods are employed.
Palladium-catalyzed hydrogen isotope exchange (HIE) reactions represent a powerful tool for late-stage deuteration. thieme-connect.de These methods can utilize readily available and inexpensive D₂O as the deuterium source under specific catalytic conditions to deuterate C-H bonds. thieme-connect.de Optimization involves selecting the appropriate ligand for the palladium catalyst and adjusting reaction conditions such as solvent and temperature to achieve high degrees of deuteration at the desired positions. thieme-connect.de
Flow chemistry systems, such as an H-Cube reactor, offer another advanced route. acs.org In this setup, D₂O can be used as a source to generate deuterium gas in situ, which then reacts with a precursor, such as a bile acid containing a double bond, over a catalyst like palladium on carbon. acs.org This technique allows for precise control over reaction parameters and can facilitate complex deuteration patterns through mechanisms like syn-addition of deuterium across a double bond. acs.org The optimization of flow rate, pressure, and temperature is critical to maximizing the yield and specificity of the desired deuterated isotopologue. tn-sanso.co.jp
Table 1: Comparison of Deuteration Methodologies
| Method | Deuterium Source | Key Features | Typical Application |
| Base-Catalyzed Exchange | D₂O, Deuterated Alcohols researchgate.netgoogle.com | Targets protons alpha to a carbonyl group. researchgate.net | Labeling positions adjacent to ketones. |
| Palladium-Catalyzed HIE | D₂O thieme-connect.de | Enables late-stage C-H functionalization; regioselectivity controlled by directing groups or ligands. thieme-connect.de | Labeling of specific aromatic or aliphatic C-H bonds. |
| Catalytic Flow Deuteration | D₂O (to generate D₂) acs.org | High control over reaction conditions (temperature, pressure); suitable for automation and scaling. acs.orgtn-sanso.co.jp | Reduction of alkenes to deuterated alkanes. |
Chemical Synthesis of Deuterated Methyl Desoxycholate Precursors
Analytical Validation of Isotopic Enrichment and Purity
Following synthesis, the resulting this compound must be rigorously analyzed to confirm its identity, isotopic distribution, and chemical purity. caymanchem.com This validation is crucial for its application as a certified reference material or internal standard. caymanchem.com
High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the level of deuterium incorporation and the distribution of different isotopologues (molecules that differ only in their isotopic composition). HRMS can distinguish the mass of this compound from its non-deuterated counterpart and other isotopologues with lower deuterium content (d1-d4). The analysis of the isotope cluster in the mass spectrum allows for the calculation of the average deuterium incorporation and the purity of the d5 species. acs.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used for the analysis of bile acids and their deuterated analogues. researchgate.netnih.gov
Table 2: Expected Mass Data for Methyl Desoxycholate Isotopologues
| Isotopologue | Molecular Formula | Exact Mass (Monoisotopic) | Mass Difference from d0 |
| Methyl Desoxycholate (d0) | C₂₅H₄₂O₄ | 406.3083 | 0.0000 |
| Methyl Desoxycholate-d1 | C₂₅H₄₁DO₄ | 407.3146 | +1.0063 |
| Methyl Desoxycholate-d2 | C₂₅H₄₀D₂O₄ | 408.3209 | +2.0126 |
| Methyl Desoxycholate-d3 | C₂₅H₃₉D₃O₄ | 409.3271 | +3.0188 |
| Methyl Desoxycholate-d4 | C₂₅H₃₈D₄O₄ | 410.3334 | +4.0251 |
| This compound | C₂₅H₃₇D₅O₄ | 411.3397 | +5.0314 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and pinpoints the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is highly informative. A carbon atom bonded to a deuterium atom (C-D) exhibits a characteristic triplet splitting pattern (due to ¹³C-¹D coupling) and its signal is shifted slightly upfield compared to the corresponding C-H signal. acs.orgstanford.edu The disappearance of the original C-H signal and the appearance of the new C-D signal confirms the location of the label. acs.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum where each signal corresponds to a unique deuterated position in the molecule. spectralservice.denih.gov It is an excellent method for confirming the number of distinct deuteration sites and assessing isotopic purity. spectralservice.de
Table 3: NMR Spectroscopic Signatures of Deuteration
| Nucleus | Effect of Deuteration on Spectrum | Information Gained |
| ¹H | Disappearance or attenuation of proton signals. | Confirms which H atoms have been replaced by D. |
| ¹³C | Appearance of upfield-shifted, split signals (e.g., triplets for -CD groups); disappearance of original C-H signals. acs.orgstanford.edu | Confirms which carbon atoms are attached to deuterium. |
| ²H | Appearance of signals corresponding to each unique deuterium environment. spectralservice.de | Directly confirms the presence and chemical environment of the incorporated deuterium atoms. |
Beyond isotopic enrichment, the chemical purity of the final product is critical. It ensures that analytical measurements are not confounded by the presence of synthetic byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. chromatographyonline.com
An HPLC system equipped with a high-resolution detector, such as a Photodiode Array (PDA) detector or a mass spectrometer (LC-MS), is used to separate the deuterated compound from any potential impurities. A PDA detector can assess the spectral homogeneity of a chromatographic peak, which helps to determine if an unseen impurity is co-eluting with the main compound. chromatographyonline.com However, this method has limitations, as impurities with similar UV spectra or poor UV response may go undetected. chromatographyonline.com Therefore, coupling HPLC with mass spectrometry (LC-MS) is often preferred for a more comprehensive purity analysis. The goal is typically to achieve a chemical purity of >98% or higher for use in demanding research applications. researchgate.net
Table 4: Typical Chromatographic Purity Analysis Data
| Analytical Method | Parameter | Specification | Result |
| HPLC-UV (205 nm) | Purity | ≥98.0% | 99.5% |
| HPLC-UV | Peak Purity (PDA) | Homogeneous | Pass |
| LC-MS | Identity | Conforms to structure | Conforms |
| LC-MS | Major Impurities | <0.10% each | <0.05% |
Quantitative Mass Spectrometry Method Development
The development of robust quantitative mass spectrometry methods is fundamental for the accurate measurement of bile acids. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of these methods.
Principles and Application of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.govresearchgate.net The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. nih.govscioninstruments.com This "isotope spike," in this case, this compound, is chemically identical to the endogenous analyte (methyl desoxycholate) but has a different mass due to the presence of deuterium atoms. lgcstandards.com
Because the internal standard and the analyte behave virtually identically during sample preparation, extraction, and chromatographic separation, any losses or variations that occur will affect both compounds equally. nih.govbioanalysis-zone.com The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for procedural inconsistencies. nih.govscioninstruments.com This approach is considered a "gold standard" for quantitative analysis, especially in complex biological samples where matrix effects can significantly impact results. nih.gov
Optimization of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Parameters for Deuterated Analytes
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques used in mass spectrometry, particularly when coupled with liquid chromatography. wikipedia.org The optimization of their parameters is critical for achieving maximum sensitivity and reliable quantification of deuterated analytes like this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase. nih.gov For bile acids and their deuterated analogs, ESI is often performed in negative ion mode, which tends to provide better ionization and more intense signals. lcms.cz However, positive mode can also be used. nih.gov Key parameters to optimize include:
Capillary Voltage: Affects the efficiency of ion formation. nih.gov
Cone Voltage: Influences the transmission of ions and can induce fragmentation if set too high. nih.gov
Desolvation Temperature and Gas Flow: Crucial for removing solvent from the ESI droplets to generate gas-phase ions. nih.gov
Spray Solvent Composition: The choice of solvents and additives can significantly impact ionization efficiency. acs.orgresearchgate.net
Systematic examination of ESI parameters is necessary to maximize the signal for both the analyte and the deuterated internal standard, ensuring that the isotope ratio remains constant and accurate. acs.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly suitable for less polar and thermally stable compounds. wikipedia.org Unlike ESI, APCI involves vaporizing the sample and then ionizing the analyte molecules through gas-phase ion-molecule reactions. wikipedia.org This can sometimes lead to less ion suppression compared to ESI. chromatographyonline.com For deuterated analytes, optimization of APCI parameters is also crucial and includes:
Vaporizer Temperature: Must be high enough to ensure complete vaporization without causing thermal degradation of the analyte. wikipedia.org
Corona Discharge Current: The current applied to the corona needle influences the production of reagent ions and, consequently, the ionization of the analyte. wikipedia.org
Solvent Composition: The choice of solvent can affect the gas-phase chemistry and ionization efficiency. nih.gov
For both ESI and APCI, the presence of deuterium in the internal standard does not significantly alter the optimal ionization conditions compared to the unlabeled analyte, but careful optimization is still required to account for any subtle differences and to minimize potential matrix effects. nih.govchromatographyonline.com
Chromatographic Separation Techniques Coupled with Mass Spectrometry
The coupling of chromatographic separation with mass spectrometry provides a powerful platform for the analysis of complex mixtures like bile acids. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. restek.com However, bile acids are non-volatile due to the presence of polar hydroxyl and carboxyl groups. shimadzu.com Therefore, a derivatization step is necessary to make them amenable to GC-MS analysis. restek.comshimadzu.com
The most common derivatization procedure for bile acids involves a two-step process:
Esterification: The carboxyl group is converted to a methyl ester, for example, by reaction with methanolic-hydrochloric acid or TMS diazomethane. shimadzu.comd-nb.info This is the step where methyl desoxycholate would be formed from deoxycholic acid.
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comjscimedcentral.com
The resulting methyl ester-trimethylsilyl ether derivatives are volatile and thermally stable, allowing for their separation on a GC column and subsequent detection by MS. d-nb.infopjps.pk GC-MS offers high chromatographic resolution, which is beneficial for separating isomeric bile acids. restek.com When using this compound as an internal standard, it undergoes the same derivatization reactions as the endogenous deoxycholic acid, ensuring that it tracks the analyte throughout the entire analytical process. The mass spectrometer then detects the characteristic fragments of both the derivatized analyte and the deuterated internal standard. pjps.pkresearchgate.net
Table 1: Example GC-MS Derivatization Reagents for Bile Acid Analysis This is an interactive table. Click on the headers to sort.
| Derivatization Step | Reagent | Target Functional Group | Reference |
|---|---|---|---|
| Esterification | Methanolic-HCl | Carboxyl | d-nb.info |
| Esterification | TMS Diazomethane | Carboxyl | shimadzu.com |
| Silylation | BSTFA + 1% TMCS | Hydroxyl | restek.comjscimedcentral.com |
| Silylation | MSTFA:NH4I:DTE | Hydroxyl, Carboxyl | restek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Analytes
Liquid chromatography-mass spectrometry (LC-MS/MS), particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, has become the method of choice for the analysis of non-volatile analytes like bile acids in complex biological matrices. shimadzu.comcreative-proteomics.comacs.org A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. restek.comacs.org
In a typical LC-MS/MS workflow for bile acid analysis, the sample, spiked with a suite of deuterated internal standards including this compound (or more commonly, its precursor d4-Deoxycholic acid is used and methylation is part of the sample prep or occurs in-source), is subjected to a protein precipitation or liquid-liquid extraction step. restek.comshimadzu.com The extract is then injected into the LC system, where the bile acids are separated based on their polarity, typically using a reversed-phase C18 column. lcms.czrestek.com
The separated analytes then enter the mass spectrometer, where they are ionized (usually by ESI) and subjected to tandem mass spectrometry (MS/MS). nih.gov In MS/MS, a specific precursor ion for each analyte (and its internal standard) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity, minimizing interferences from the complex matrix. lcms.cznih.gov The use of this compound as an internal standard is critical to correct for variations in extraction recovery, injection volume, and, most importantly, matrix-induced ion suppression or enhancement in the ESI source. sigmaaldrich.cnwuxiapptec.com
Table 2: Comparison of GC-MS and LC-MS/MS for Bile Acid Analysis This is an interactive table. Click on the headers to sort.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Analyte Volatility | Requires volatile analytes | Suitable for non-volatile and thermally labile analytes |
| Derivatization | Necessary for bile acids (esterification and silylation) restek.comshimadzu.com | Often not required restek.com |
| Chromatographic Resolution | High, good for isomers restek.com | Very good, especially with UHPLC |
| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI) nih.govresearchgate.net | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) wikipedia.orgnih.gov |
| Primary Advantage | Robust and high resolving power restek.com | High sensitivity, specificity (with MS/MS), and simpler sample preparation creative-proteomics.comacs.org |
| Internal Standard | Derivatized deuterated standard (e.g., TMS-Methyl Desoxycholate-d5) | Deuterated standard (e.g., this compound) sigmaaldrich.cn |
Development of Robust Sample Preparation and Derivatization Protocols
The use of this compound as an internal standard is foundational to achieving accurate and precise quantification of native bile acids and related compounds in complex biological matrices. Its utility is predicated on its chemical similarity to the analytes of interest, ensuring it behaves almost identically during extraction, derivatization, and analysis. Robust analytical methods, therefore, depend on optimized sample preparation and derivatization protocols that maximize recovery and analytical sensitivity.
Sample preparation typically begins with the addition of a known quantity of this compound to the biological sample (e.g., plasma, feces, or tissue homogenate) prior to extraction. This step is critical as it allows the internal standard to account for analyte loss at all subsequent stages. The choice of extraction technique is dictated by the sample matrix and the physicochemical properties of the target analytes. For bile acids, which are amphipathic molecules, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common approaches.
Research into metabolite extraction from fecal samples has shown that no single method is optimal for all chemical classes. nih.gov For instance, two-phase LLE using solvents like methyl-tert-butyl ether (MTBE) or chloroform (B151607) can offer different extraction efficiencies for various bile acids compared to single-phase solvent extractions. nih.gov The selection of the extraction solvent system is therefore a critical parameter that must be tailored to the specific bile acids being profiled. nih.gov
Table 1: Comparison of Example Extraction Solvents for Bile Acid Analysis This table is generated based on findings for deoxycholic acid (a related compound) and illustrates the principle of differential extraction efficiency.
| Extraction Method | Solvent System | Target Analytes | Key Findings | Source |
|---|---|---|---|---|
| Two-Phase LLE | MTBE / Aqueous Layer | Broad range of metabolites including bile acids | Demonstrates improved coverage and reproducibility for many metabolites compared to simple protein precipitation. | nih.gov |
| Two-Phase LLE | Chloroform / Aqueous Layer | Lipophilic and amphipathic compounds | Effective for extracting bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA). | nih.gov |
| Single-Phase Extraction | Methanol (B129727) (MeOH) | Polar metabolites | Less effective for less polar bile acids compared to two-phase systems. | nih.gov |
Following extraction and clean-up, derivatization is often a necessary step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization improves the thermal stability and volatility of analytes. restek.comsigmaaldrich.com Since this compound is the methyl ester of deoxycholic acid-d5, it does not require esterification. However, other free bile acids in the sample would be derivatized to their corresponding fatty acid methyl esters (FAMEs), often using reagents like boron trifluoride in methanol (BF3-methanol). restek.com
More importantly for both the analyte and the internal standard, the hydroxyl groups on the steroid nucleus must be derivatized. Silylation is a common technique for this purpose, converting hydroxyl groups into trimethylsilyl (TMS) ethers. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are widely used. restek.comsigmaaldrich.com This reaction targets primary, secondary, and tertiary alcohols, as well as other functional groups like phenols and carboxylic acids. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization of all target analytes and the internal standard. restek.comsigmaaldrich.com
Table 2: Common Derivatization Reagents for Bile Acid Analysis via GC-MS
| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Typical Conditions |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% Trimethylchlorosilane) | BSTFA + 1% TMCS | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2) | Trimethylsilyl (TMS) ether/ester | 60-75 °C for 30-60 min restek.comsigmaaldrich.com |
| Boron Trifluoride in Methanol | 14% BF3-Methanol | Carboxyl (-COOH) | Methyl Ester (FAME) | 50-60 °C for 60 min restek.com |
Advanced Data Processing and Quantification Algorithms in Stable Isotope Analysis
The quantification of analytes using a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry (ID-MS). This method provides high accuracy and precision by calculating the analyte concentration based on the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. researchgate.net The raw data generated by the mass spectrometer, however, requires sophisticated processing to yield reliable quantitative results.
Advanced data processing begins with the extraction of ion chromatograms for the specific mass-to-charge ratios (m/z) of the native analyte and this compound. Algorithms are employed for several key operations, including the definition of chromatographic peak start and end points, baseline correction, and signal integration. caltech.edu For complex chromatograms where peaks may co-elute, deconvolution algorithms are necessary to separate the signals of the individual components. caltech.edu
A critical step in the data processing workflow is the correction for several potential confounding factors. These include:
Mass Discrimination: Mass spectrometers may not transmit ions of different masses with the same efficiency. Correction factors are often applied to account for this mass bias. caltech.edu
Isotopic Overlap: The native (unlabeled) analyte naturally contains a small percentage of heavy isotopes (e.g., ¹³C). This can contribute to the signal at the m/z of the deuterated standard, especially for the M+1 and M+2 isotopologues. Algorithms must correct for this natural isotopic abundance to prevent underestimation of the analyte concentration.
Chromatographic Separation of Isotopologues: In some cases, the deuterated standard may elute slightly earlier than the native compound in a chromatographic separation. caltech.edu Integration algorithms must be robust enough to encompass both peaks accurately to determine the true ratio.
Modern analytical platforms often incorporate specialized software to automate these complex calculations. For instance, tools like IsoCor are designed to process transient isotope ratio data from chromatographic separations, offering various methods for baseline estimation and peak integration. rsc.org Furthermore, machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), have been explored to build robust models for classifying samples based on their isotopic profiles, demonstrating the potential of artificial intelligence in processing complex stable isotope data. mdpi.com The National Institute of Standards and Technology (NIST) has also developed web-based tools to promote standardized data processing in stable isotope metrology, ensuring measurement traceability and improving inter-laboratory reproducibility. nih.gov
Table 3: Key Algorithmic Steps in Stable Isotope Dilution Data Processing
| Processing Step | Purpose | Algorithmic Approach | Potential Challenge | Source |
|---|---|---|---|---|
| Peak Detection & Integration | To accurately quantify the signal intensity for both native and labeled compounds. | Define peak boundaries, subtract baseline, and integrate the area under the curve. | Co-eluting peaks, low signal-to-noise ratio. | caltech.edu |
| Isotopic Overlap Correction | To remove the contribution of naturally occurring heavy isotopes from the native analyte to the labeled standard's signal. | Mathematical correction based on the known natural isotopic distribution of the elements (C, H, O, N). | Inaccurate isotopic abundance tables can lead to errors. | caltech.edu |
| Mass Bias Correction | To correct for instrumental discrimination between ions of different masses. | Application of a correction factor determined from analysis of standards with known isotopic ratios. | Drifts in instrument performance over time. | caltech.edu |
| Ratio Calculation | To determine the intensity ratio of the native analyte to the stable isotope-labeled standard. | Divide the corrected peak area of the native analyte by the corrected peak area of the internal standard. | Non-linearity of detector response at high concentrations. | researchgate.net |
| Quantification | To calculate the final concentration of the analyte in the original sample. | Use of a calibration curve generated from standards or a single-point calibration based on the known amount of added internal standard. | Matrix effects influencing ionization efficiency. | researchgate.net |
Elucidation of Biochemical and Metabolic Pathways Using Methyl Desoxycholate D5
Tracing Endogenous Bile Acid Biotransformation Pathways
Stable isotope labeling is a cornerstone of modern metabolic research, allowing for the differentiation between endogenously present molecules and exogenously administered tracers. medchemexpress.com The use of compounds like Methyl Desoxycholate-d5 is essential for tracking the intricate biotransformation of secondary bile acids, which are modified by a host of enzymes in the liver and gut.
The primary advantage of using this compound is the ability to distinguish it and its subsequent metabolites from the large background pool of endogenous, unlabeled bile acids. When analyzed by high-resolution mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterium-labeled compounds exhibit a predictable mass shift compared to their natural counterparts. nih.govsciex.com This allows for the unambiguous identification and quantification of metabolites produced directly from the administered tracer.
For instance, after administration, this compound (first hydrolyzed to Deoxycholate-d5 in vivo) can undergo various enzymatic modifications. These include further dehydroxylation by gut bacteria to form lithocholic acid (LCA), or re-hydroxylation and oxidation by hepatic enzymes. nih.govnih.gov Each of these metabolic steps preserves the deuterium (B1214612) label, creating a trail that can be followed analytically. A study on mice demonstrated this principle by using cholic acid-d4 (CA-d4) to track its conversion to deoxycholic acid-d3 (DCA-d3), successfully quantifying the rate of 7α-dehydroxylation by gut bacteria. nih.gov Similarly, tracing this compound allows researchers to identify and measure the formation rates of its specific metabolic products.
Table 1: Example Mass Spectrometry Data for Labeled Metabolite Identification This table illustrates the principle of mass shift detection using this compound. The exact m/z will vary based on ionization state (e.g., [M-H]⁻).
| Compound | Chemical Formula (Unlabeled) | Molecular Weight (Unlabeled) | Chemical Formula (Labeled) | Molecular Weight (Labeled) | Expected Mass Shift |
| Deoxycholic Acid | C₂₄H₄₀O₄ | 392.57 | C₂₄H₃₅D₅O₄ | 397.60 | +5 |
| Lithocholic Acid (from DCA) | C₂₄H₄₀O₃ | 376.57 | C₂₄H₃₅D₅O₃ | 381.60 | +5 |
| 3-oxo-Deoxycholic Acid | C₂₄H₃₈O₄ | 390.55 | C₂₄H₃₃D₅O₄ | 395.58 | +5 |
| 1β-OH-Deoxycholic Acid | C₂₄H₄₀O₅ | 408.57 | C₂₄H₃₅D₅O₅ | 413.60 | +5 |
This stable isotope dilution LC/MS/MS methodology is a robust, high-throughput tool for studying the involvement of specific bile acids in physiological and disease processes. nih.gov
Beyond identifying metabolites, deuterium labeling is critical for assessing the dynamics of the bile acid pool. Metabolic flux analysis using stable isotopes reveals the rates at which metabolites are produced and consumed, providing a dynamic view of metabolic pathways that static concentration measurements cannot. nih.govnih.gov
By administering a known amount of this compound and monitoring its disappearance and the appearance of its labeled metabolites in biological fluids (e.g., plasma, bile, feces) over time, researchers can calculate key kinetic parameters. mdpi.com These include the synthesis rate, pool size, and fractional turnover rate of deoxycholic acid and other secondary bile acids. sci-hub.se This approach has been used to show how factors like medications can alter the synthesis rates and pool sizes of different primary bile acids. sci-hub.se These measurements are crucial for understanding how the enterohepatic circulation of bile acids is maintained and how it is perturbed in metabolic diseases. mdpi.com
Table 2: Representative Kinetic Parameters of Bile Acid Pools Determined by Isotope Dilution Methods Data are illustrative and sourced from studies using isotope tracer methodologies.
| Bile Acid | Pool Size (μmol/kg) | Synthesis/Turnover Rate (μmol/kg/day) | Fractional Turnover Rate (pools/day) |
| Cholic Acid (CA) | 12.8 ± 1.5 | 5.2 ± 0.7 | 0.41 ± 0.05 |
| Chenodeoxycholic Acid (CDCA) | 12.1 ± 1.3 | 4.1 ± 0.5 | 0.34 ± 0.04 |
| Deoxycholic Acid (DCA) | 7.5 ± 1.1 | 3.5 ± 0.6 | 0.47 ± 0.07 |
Identification and Quantification of Novel Metabolites via Deuterium Labeling
Investigation of Enzymatic Activities and Reaction Mechanisms
This compound is an invaluable substrate for probing the activity and mechanisms of specific enzymes involved in bile acid metabolism. By using a labeled substrate, enzyme assays can be performed in complex biological matrices like cell lysates or microbial consortia, as the products can be definitively traced back to the enzymatic reaction of interest. nih.gov
The "gateway" reaction in the bacterial modification of bile acids is deconjugation, catalyzed by bile salt hydrolases (BSHs). pnas.orgacs.org These enzymes cleave the glycine (B1666218) or taurine (B1682933) conjugates from primary bile acids, releasing them for further transformation. mdpi.com The activity of BSH enzymes can be precisely measured using labeled substrates. For example, a labeled version of glycodeoxycholic acid (derived from a d5-DCA precursor) can be incubated with bacterial lysates, and the rate of labeled DCA-d5 release can be quantified by LC-MS to determine BSH activity. nih.govmdpi.com This approach has been used to show that different probiotic strains exhibit varied substrate specificity and activity levels. mdpi.com
Conversely, the conjugation of bile acids in the liver by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) can also be studied. biorxiv.org A recent study demonstrated that gut bacteria themselves can perform novel conjugation reactions, linking deoxycholic acid to various amines. biorxiv.org Using isotopically labeled amines and unlabeled DCA, the researchers confirmed the formation of these new conjugates. biorxiv.org A similar approach using this compound could be employed to study the kinetics and substrate preferences of both hepatic and microbial conjugation enzymes.
Table 3: Key Enzymatic Reactions in Deoxycholate Conjugation and Deconjugation
| Reaction | Enzyme Family | Location | Substrate Example | Product Example | Tracer Application |
| Deconjugation | Bile Salt Hydrolase (BSH) | Gut Microbiota | Glyco-DCA-d5 | Deoxycholic Acid-d5 + Glycine | Quantifies BSH activity by measuring labeled DCA-d5 release. nih.govpnas.org |
| Conjugation | N-Acyltransferases (e.g., BAAT) | Liver, Gut Microbiota | Deoxycholic Acid-d5 | Glyco-DCA-d5, Tauro-DCA-d5 | Measures conjugation rates by tracking the formation of labeled conjugates. biorxiv.org |
Hydroxylation and epimerization are crucial modifications that alter the solubility and signaling properties of bile acids. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver. researchgate.netjst.go.jp For example, CYP3A4 is known to hydroxylate toxic bile acids like lithocholic acid and deoxycholic acid as a detoxification mechanism. nih.govresearchgate.net
Using this compound as a substrate in in vitro assays with human liver microsomes or recombinant CYP enzymes allows for the precise identification of hydroxylated products. The appearance of metabolites such as 1β-OH-DCA-d5 or other hydroxylated isomers confirms the specific enzymatic activity and helps to characterize the enzyme's regioselectivity. researchgate.net Similarly, the conversion of a labeled bile acid to its epimer (e.g., the conversion of chenodeoxycholic acid to ursodeoxycholic acid) can be tracked to study the activity of relevant epimerases. mdpi.com A study directly measured 7α-dehydroxylation activity by incubating CA-d4 with gut bacteria and quantifying the formation of DCA-d3. nih.gov This same principle allows for the study of re-hydroxylation by incubating DCA-d5 with liver enzymes and monitoring for the appearance of labeled primary bile acids. nih.gov
Table 4: Major Hydroxylation and Epimerization Reactions in Bile Acid Metabolism
| Reaction Type | Key Enzymes | Location | Substrate | Product |
| 7α-Dehydroxylation | Bai Operon Enzymes | Gut Microbiota | Cholic Acid (CA) | Deoxycholic Acid (DCA) |
| 7α-Rehydroxylation | Hepatic CYPs | Liver | Deoxycholic Acid (DCA) | Cholic Acid (CA) |
| 6α-Hydroxylation | CYP3A4 | Liver | Lithocholic Acid (LCA) | Hyodeoxycholic Acid (HDCA) |
| 1β-Hydroxylation | CYP3A4 | Liver | Deoxycholic Acid (DCA) | 1β-OH-Deoxycholic Acid |
| 7β-Epimerization | Bacterial Epimerases | Gut Microbiota | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) |
Characterization of Bile Acid Conjugation and Deconjugation Enzymes
Applications in Stable Isotope Resolved Metabolomics (SIRM) for Systems-Level Insights
The use of tracers like this compound extends beyond the study of a single pathway into the realm of Stable Isotope-Resolved Metabolomics (SIRM). frontiersin.orgresearchgate.net SIRM is a powerful approach that combines stable isotope tracing with high-resolution metabolomics to map the dynamic flow of atoms through interconnected metabolic networks. frontiersin.org This technique provides a functional readout of the metabolome, revealing how different pathways are integrated and regulated at a systems level. researchgate.netbiorxiv.org
By tracing the deuterium atoms from this compound, researchers can investigate how the gut microbiota and host co-metabolism influences other major pathways. For example, a study using 13C-labeled dietary fiber demonstrated that microbial fermentation products directly supply carbon for host processes, including histone acetylation and fatty acid synthesis in gut epithelial cells. biorxiv.org Similarly, tracing the metabolic fate of d5-labeled bile acids can reveal previously unknown connections between bile acid circulation and host lipid, glucose, and energy metabolism. nih.gov SIRM enables the discovery of novel metabolic alterations and provides deeper insight into the dysregulation of metabolism in disease states, making it an indispensable tool for modern biomedical research. frontiersin.org
Methyl Desoxycholate D5 in Mechanistic Studies and Bioanalytical Research
Probing Ligand-Receptor Interactions and Signaling Pathways (excluding clinical implications)
The study of ligand-receptor interactions is fundamental to understanding cellular communication and signaling. Methyl Desoxycholate-d5 can be instrumental in elucidating the binding of bile acids to their receptors. By using the deuterated form, researchers can differentiate the experimentally introduced bile acid from the endogenous pool, allowing for precise measurement of receptor binding affinity and kinetics. This is crucial for understanding how bile acids modulate the activity of receptors such as the Farnesoid X receptor (FXR), which plays a key role in regulating bile acid homeostasis. frontiersin.org
The activation of these receptors initiates downstream signaling cascades that control various metabolic processes. mdpi.comfrontiersin.org The use of isotope-labeled compounds like this compound enables the tracing of these pathways. For instance, researchers can monitor the metabolic fate of the labeled bile acid and identify the specific signaling molecules and pathways that are activated upon receptor binding. This can include pathways like the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are involved in cell growth, proliferation, and metabolism. mdpi.com Molecular modeling techniques, such as docking and molecular dynamics simulations, can further complement these studies by providing insights into the specific interactions between the ligand and the receptor at an atomic level. unica.itfrontiersin.org
Utilization in In Vitro and Ex Vivo Models for Bile Acid-Related Biological Systems
In vitro and ex vivo models are essential for studying biological processes in a controlled environment. This compound is particularly useful in these systems to investigate bile acid metabolism and transport.
Table 1: Applications of this compound in In Vitro and Ex Vivo Models
| Model System | Research Focus | Key Findings Enabled by this compound |
| Cultured Cells (e.g., HepG2, Caco-2) | Bile acid uptake, efflux, and metabolism | Quantifying the rate of transport across cell membranes. frontiersin.orgnih.gov Identifying the specific transporters involved. frontiersin.org |
| Isolated Perfused Organs (e.g., Liver) | Hepatic metabolism and biliary secretion | Tracing the conversion of primary to secondary bile acids. nih.govnih.gov Measuring the efficiency of hepatic extraction and secretion. nih.gov |
| Fecal Microbiota Models | Gut microbial metabolism of bile acids | Characterizing the kinetics of secondary bile acid formation by gut bacteria. nih.gov |
In these models, the deuterated label allows for the unambiguous identification and quantification of the administered bile acid and its metabolites, even in the presence of a complex mixture of endogenous bile acids. nih.gov This has been instrumental in characterizing the enzymatic activities of gut bacteria in transforming primary bile acids into secondary bile acids. nih.gov
Role as a Reference Material in Forensic and Environmental Bioanalysis
In forensic and environmental bioanalysis, accurate and reliable quantification of substances is paramount. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods. nih.govoup.com The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for its ability to correct for variations in sample preparation and instrument response. tandfonline.com
In forensic toxicology, for example, the analysis of bile acids might be relevant in certain cases. The addition of a known amount of this compound to a sample allows for precise quantification of the corresponding non-labeled analyte. enfsi.euunodc.org Similarly, in environmental monitoring, the presence of bile acids or their derivatives in water or soil samples can be an indicator of fecal contamination. Using a deuterated standard improves the accuracy of these measurements.
Investigating Analytical Cross-Contributions and Isotopic Effects in Quantitative Assays
A critical aspect of using deuterated internal standards is understanding and accounting for potential analytical interferences. "Cross-contribution" refers to the signal from the unlabeled analyte that may be present as an impurity in the deuterated standard, or vice versa. nih.govtandfonline.comresearchgate.net This can lead to inaccurate quantification if not properly addressed. tandfonline.com
Researchers use this compound to study these effects. By analyzing samples containing both the labeled and unlabeled compounds at various concentrations, the extent of cross-contribution can be determined and corrected for in the analytical method. oup.com
Furthermore, isotopic effects can sometimes influence the chromatographic behavior and mass spectrometric fragmentation of a molecule, potentially leading to differences in response between the analyte and its deuterated analog. researchgate.netyoutube.com Studies with this compound help in evaluating these effects to ensure that the deuterated standard accurately reflects the behavior of the native compound throughout the analytical process. researchgate.net Careful selection of derivatization methods and mass spectrometric parameters can minimize these isotopic effects and cross-contributions. nih.govoup.com
Emerging Research Frontiers and Methodological Innovations for Methyl Desoxycholate D5
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
The complexity of biological systems necessitates a holistic approach to research, moving beyond single-data-point analysis to the integration of multiple "omics" disciplines. illumina.com Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a multi-layered framework to uncover key drivers and pathways in health and disease. illumina.commdpi.com Within this framework, deuterated compounds like Methyl Desoxycholate-d5 are indispensable tools, particularly for bridging the gap between the metabolome and other omics layers.
In metabolomics, stable isotope-labeled internal standards are essential for accurate quantification, helping to overcome issues like ion suppression and signal drift in mass spectrometry (MS) analysis. this compound serves this purpose effectively in targeted and untargeted bile acid profiling using liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com The quantitative data obtained for the bile acid pool, facilitated by tracers like this compound, can then be integrated with other omics data. For instance, correlating changes in the bile acid metabolome with transcriptomic (RNA-seq) and proteomic data can reveal how genetic variations or environmental stimuli influence the expression of enzymes and transporters involved in bile acid synthesis and circulation. mdpi.comglbrc.org
This integrated approach allows researchers to connect genetic predispositions (genomics) and gene expression patterns (transcriptomics) with protein function (proteomics) and metabolic outcomes (metabolomics). frontiersin.org For example, a study might use this compound to trace bile acid flux in a cell model while simultaneously measuring protein expression. This could reveal how the abundance of specific transport proteins, such as the apical sodium-dependent bile acid transporter (ASBT), directly impacts the kinetics of bile acid reabsorption. mdpi.com Such studies provide a comprehensive understanding of how bile acids act as signaling molecules, regulating gene networks and influencing metabolic and inflammatory responses. nih.govnih.gov The use of deuterated tracers is fundamental to building these comprehensive models of biological systems. nih.gov
Development of High-Throughput Analytical Platforms for Deuterated Compounds
The increasing demand for large-scale metabolomic studies has driven the development of high-throughput analytical platforms capable of rapidly and accurately quantifying deuterated compounds in numerous biological samples. The analysis of bile acids, including their deuterated analogs, is challenging due to the presence of numerous structurally similar isomers and isobars in complex matrices like plasma and feces. sciex.comsciex.com
Traditionally, resolving these isomers requires long chromatographic gradients, which are not suitable for high-throughput screening. sciex.comsciex.com To address this, significant innovations have been made in mass spectrometry. High-resolution mass spectrometry (HRMS) offers a distinct advantage over nominal mass instruments like triple-quadrupole MS (TQMS) by generating full product ion spectra. sciex.comsciex.com This allows for the extraction of fragment ions with a very narrow mass-to-charge (m/z) window, which significantly reduces chemical background noise and improves the signal-to-noise ratio. sciex.com
A key innovation is the use of alternative fragmentation techniques like Electron-Activated Dissociation (EAD). sciex.comsciex.com Unlike conventional collision-induced dissociation (CID), EAD provides more extensive fragmentation of the sterol ring structure of bile acids. This allows for the differentiation of isomers without the need for extensive chromatographic separation, paving the way for faster analytical methods. sciex.com Instruments like the ZenoTOF 7600 system, which incorporates an EAD cell, have demonstrated the ability to quantify bile acids with sensitivity comparable to high-end TQMS systems but with the added benefit of high-resolution data and improved isomer differentiation. sciex.comsciex.com The combination of simplified sample preparation, such as ultrafiltration, and rapid LC-MS/MS methods on these advanced platforms enables the analysis of bile acid profiles in under 10 minutes per sample, making large-scale clinical and research studies feasible. researchgate.net
Table 1: Comparison of Analytical Techniques for Bile Acid Analysis
| Feature | Triple-Quadrupole MS (TQMS) | High-Resolution MS (HRMS) with EAD |
| Principle | Nominal mass, targeted MRM transitions | Accurate mass, full scan product ion spectra |
| Throughput | High, but limited by chromatography for isomers | Potentially higher due to reduced reliance on chromatography |
| Isomer Resolution | Relies heavily on chromatographic separation | Can distinguish isomers based on unique fragmentation patterns sciex.com |
| Sensitivity | Very high for targeted analytes | Comparable to high-end TQMS sciex.comsciex.com |
| Challenge | Susceptible to isobaric chemical interference sciex.comsciex.com | Data complexity |
| Advantage | Well-established for quantification | Reduces background interference, provides structural information sciex.com |
Computational Modeling and Simulation of Deuterium (B1214612) Tracer Data
Data generated from studies using deuterium-labeled tracers like this compound are increasingly being used to develop and validate computational models of biological processes. These models are powerful tools for simulating the kinetics of metabolic pathways and predicting how they might be altered in different physiological or pathological states. nih.govresearchgate.net
Kinetic studies using tracers provide critical data on the rates of absorption, distribution, metabolism, and excretion (ADME) of compounds. For example, by administering a deuterated bile acid tracer to subjects, researchers can monitor its appearance and disappearance in various biological compartments over time using techniques like gas chromatography-mass spectrometry. nih.gov This tracer data provides direct measurements of parameters such as biological half-life, pool size, and enterohepatic circulation efficiency. nih.gov
This empirical data is then used to construct and refine mathematical models. For instance, comparative molecular field analysis (CoMFA) has been used to create three-dimensional quantitative structure-activity relationship (3D-QSAR) models of the intestinal bile acid transporter. nih.gov These models can rationalize the steric and electrostatic factors that determine the binding affinity of different bile acids and their analogs to the transporter. nih.gov By incorporating kinetic data from tracer studies, these models can be made dynamic, allowing for simulations of how bile acid transport would change in response to genetic mutations or the presence of inhibitor drugs. Such simulations can predict the downstream metabolic consequences, offering insights that are difficult to obtain through experimental work alone. researchgate.netnih.gov These predictive models are invaluable for designing new therapeutic agents or for understanding the mechanisms of diseases related to bile acid dysregulation. nih.goveuropeanreview.org
Future Directions in the Synthesis of Site-Specific Deuterated Bile Acid Probes
The synthesis of stable isotope-labeled compounds is a cornerstone of modern metabolic research. capes.gov.brlookchem.com While this compound is a valuable tool, the future of the field lies in the development of more sophisticated, site-specifically deuterated bile acid probes. These probes will enable researchers to ask more precise questions about the mechanisms of specific enzymes and transport proteins.
Current methods for synthesizing deuterated bile acids often involve general labeling techniques, such as exchange labeling on a deuterated alumina (B75360) column, which can introduce deuterium atoms at several positions on the steroid ring. capes.gov.brlookchem.com While effective for general tracing, these methods lack the precision needed to study a single metabolic step. The future direction is to develop synthetic routes that allow for the placement of deuterium atoms at specific, predetermined carbon atoms on the bile acid scaffold.
Recent research has explored novel synthetic strategies to create new bile acid analogs, and these efforts include deuteration experiments to elucidate reaction mechanisms. acs.org For example, studies on the synthesis of 12β-methyl-18-nor-bile acids used deuteration to understand the formation of specific stereoisomers during catalytic hydrogenation. acs.org This type of mechanistic insight is critical for designing controlled, site-specific labeling strategies. Future research will likely focus on:
Developing novel catalytic systems: Creating new catalysts that can direct deuterium addition to a specific position on the steroid nucleus or side chain.
Multi-step, controlled synthesis: Designing complex, multi-step synthetic pathways that protect certain parts of the molecule while allowing for deuteration at a specific, unprotected site.
Enzymatic synthesis: Utilizing purified enzymes to carry out specific deuteration reactions, offering unparalleled specificity.
The ability to synthesize a panel of site-specifically deuterated bile acids would allow for detailed kinetic isotope effect studies, providing deep insights into enzyme mechanisms and metabolic fluxes through specific pathways. nih.gov These advanced probes will be essential for unraveling the remaining mysteries of bile acid biology.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Methyl Desoxycholate-d5 with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium-labeled precursors (e.g., deuterated methyl groups or cholesterol derivatives) to ensure >99% isotopic purity. Key steps include:
-
Using deuterated solvents (e.g., D₂O, deuterated methanol) to minimize proton exchange .
-
Validating isotopic incorporation via NMR or high-resolution mass spectrometry (HRMS) to confirm D5 labeling at specified positions (e.g., C2, C4, C11) .
-
Optimizing reaction conditions (temperature, catalyst) to avoid isotopic scrambling.
Property Value Source Molecular Formula C₂₅H₃₇D₅O₄ Molecular Weight 411.629 g/mol LogP 4.57
Q. How should this compound be characterized to confirm structural integrity in bile acid metabolism studies?
- Methodological Answer : Combine orthogonal analytical techniques:
- LC-MS/MS : Quantify deuterated vs. non-deuterated forms using transitions like m/z 411 → 345 for D5-labeled species .
- ¹H/²H NMR : Monitor the absence of proton signals at deuterated positions (e.g., C2-H, C4-H) .
- Chromatographic purity : Use reverse-phase HPLC with UV detection (210 nm) to resolve degradation products .
Advanced Research Questions
Q. How can isotopic effects of this compound influence kinetic studies in lipid membranes or protein binding assays?
- Methodological Answer : Deuterium labeling alters hydrophobicity and hydrogen-bonding capacity, potentially affecting:
- Binding kinetics : Use surface plasmon resonance (SPR) to compare association/dissociation rates of deuterated vs. non-deuterated forms .
- Membrane fluidity : Employ fluorescence anisotropy with deuterated lipid analogs to assess perturbations .
- Statistical correction : Apply isotope effect correction factors (e.g., KIE values) to avoid misinterpretation of metabolic turnover rates .
Q. What strategies resolve contradictions in this compound bioactivity data across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often arise from:
- Compartmentalization differences : In vivo, deuterated compounds may partition into lipid-rich tissues, altering bioavailability. Validate using tissue-specific LC-MS/MS profiling .
- Microbiome interactions : Gut microbiota can metabolize deuterated bile acids differently. Conduct germ-free vs. conventional animal comparisons .
- Analytical interference : Non-deuterated impurities (<1%) can skew results. Implement stringent QC protocols (e.g., HRMS with isotopic pattern deconvolution) .
Q. How to design a robust isotope dilution assay for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Internal standard selection : Use a structural analog with distinct isotopic labeling (e.g., Methyl Desoxycholate-d8) to avoid cross-talk .
- Matrix effects : Spike deuterated standards into plasma/urine samples pre-extraction to correct for recovery losses .
- Calibration curves : Validate linearity across physiologically relevant concentrations (0.1–100 μM) with R² > 0.99 .
Cross-Disciplinary Methodological Guidance
Q. What computational tools predict the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In silico modeling : Use software like Schrödinger’s MetabSite to identify deuterium-sensitive metabolic hotspots (e.g., hydroxylation sites) .
- MD simulations : Assess deuterium’s impact on bile acid micelle formation using GROMACS with CHARMM force fields .
Q. How to address reproducibility challenges in cross-laboratory studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
